molecular formula C8H19NS B3082151 3-(Butylthio)butan-1-amine CAS No. 1119452-40-2

3-(Butylthio)butan-1-amine

Cat. No.: B3082151
CAS No.: 1119452-40-2
M. Wt: 161.31 g/mol
InChI Key: MJOKXMNJUVAMMB-UHFFFAOYSA-N
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Description

3-(Butylthio)butan-1-amine is an organic compound with the molecular formula C8H19NS. It is a specialty product often used in proteomics research. This compound is characterized by the presence of a butylthio group attached to a butan-1-amine backbone, making it a unique member of the amine family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylthio)butan-1-amine typically involves nucleophilic substitution reactions. One common method is the reaction of butylthiol with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the thiol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the final product, such as distillation or recrystallization, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Butylthio)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Butylthio)butan-1-amine is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Butylthio)butan-1-amine involves its interaction with molecular targets through its amine and thiol groups. These functional groups allow it to form covalent bonds with various biomolecules, influencing their structure and function. The pathways involved may include nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Butylthio)butan-1-amine is unique due to the presence of both an amine and a butylthio group, which allows it to participate in a wider range of chemical reactions compared to simpler amines or thiols. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-butylsulfanylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NS/c1-3-4-7-10-8(2)5-6-9/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOKXMNJUVAMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311085
Record name 3-(Butylthio)-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-40-2
Record name 3-(Butylthio)-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Butylthio)-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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